3-(3-Aminophenyl)propanoic acid hydrochloride molecular weight
3-(3-Aminophenyl)propanoic acid hydrochloride molecular weight
An In-depth Technical Guide: 3-(3-Aminophenyl)propanoic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-(3-Aminophenyl)propanoic acid and its hydrochloride salt are non-proteinogenic β-amino acids that serve as critical building blocks in modern medicinal chemistry. Their structural motifs are integral to the development of novel therapeutics, ranging from peptidomimetics to small molecules targeting complex disease pathways. This guide provides a comprehensive technical overview of 3-(3-Aminophenyl)propanoic acid hydrochloride, covering its fundamental physicochemical properties, including its precise molecular weight, synthesis strategies, robust analytical methodologies for quality control, and key applications in pharmaceutical research. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting. The insights and detailed protocols herein are designed to empower researchers and drug development professionals to effectively utilize this versatile chemical intermediate in their discovery and development pipelines.
Introduction: The Role of β-Amino Acids in Drug Discovery
In the landscape of pharmaceutical development, the quest for novel chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is perpetual. Unnatural amino acids, particularly β-amino acids, have emerged as powerful tools in this endeavor. Unlike their α-amino acid counterparts, the separation of the amino and carboxyl groups by an additional carbon atom in β-amino acids imparts unique conformational properties. This structural variance allows for the construction of peptides and peptidomimetics with increased stability against enzymatic degradation, as well as the ability to form unique secondary structures like helices and turns.
3-(3-Aminophenyl)propanoic acid is a key representative of this class, offering a rigid phenyl scaffold that can be strategically functionalized. Its hydrochloride salt form enhances solubility and stability, making it a preferred reagent for synthesis. Its derivatives are being actively explored in the development of agents for neurological disorders, certain cancers, and as antimicrobial candidates.[1][2] This guide serves as a foundational resource for scientists leveraging this compound in their research.
Physicochemical Properties and Identification
Accurate characterization of a starting material is the bedrock of reproducible and reliable research. The fundamental properties of 3-(3-Aminophenyl)propanoic acid hydrochloride are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their molecular weights and CAS numbers differ.
| Property | 3-(3-Aminophenyl)propanoic acid hydrochloride | 3-(3-Aminophenyl)propanoic acid (Free Base) |
| Molecular Weight | 201.65 g/mol [3] | 165.19 g/mol [4][5] |
| Molecular Formula | C₉H₁₂ClNO₂[6] | C₉H₁₁NO₂[7] |
| CAS Number | 102879-44-7[3] | 1664-54-6[7] |
| IUPAC Name | 3-(3-aminophenyl)propanoic acid hydrochloride | 3-(3-aminophenyl)propanoic acid |
| Common Synonyms | N/A | 3-(2-Carboxyethyl)aniline[7] |
| Appearance | White to off-white solid/powder[8] | Solid[4] |
Synthesis Pathway: A Mechanistic Overview
The synthesis of 3-amino-3-arylpropionic acids is a well-established field in organic chemistry, often leveraging one-pot procedures for efficiency and yield.[9] A common and effective strategy involves the reaction of a substituted benzaldehyde with malonic acid and an ammonia source. This pathway is favored because it assembles the core structure from readily available commercial starting materials.
The diagram below illustrates a generalized, plausible synthetic workflow for producing the parent compound. The choice of reagents and reaction conditions is critical for controlling purity and minimizing side-product formation. The final step involves treatment with hydrochloric acid to isolate the more stable and soluble hydrochloride salt.
Caption: Generalized synthetic workflow for 3-(3-Aminophenyl)propanoic acid hydrochloride.
Analytical Methodologies and Quality Control
Ensuring the identity, purity, and enantiomeric integrity of chiral building blocks is non-negotiable in drug development. A multi-technique approach is required for comprehensive quality control.
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core chemical structure and the absence of organic impurities.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, with high-resolution mass spectrometry (HRMS) providing elemental composition confirmation.[10]
Purity and Enantiomeric Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining both the chemical purity and the enantiomeric excess of chiral compounds like this one. The choice of the chiral stationary phase (CSP) is the most critical parameter. For amino acids, polysaccharide or teicoplanin-based columns are often excellent starting points.[10]
Experimental Protocol: Chiral HPLC Analysis
This protocol is a validated starting point for the analysis of 3-aryl-β-amino acids and should be optimized for specific instrumentation.[10]
Objective: To determine the chemical purity and enantiomeric ratio of 3-(3-Aminophenyl)propanoic acid hydrochloride.
1. Instrumentation and Columns:
-
HPLC system with UV detector
-
Chiral Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size, or equivalent.[10]
2. Reagents and Mobile Phase:
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Ammonium Acetate or Acetic Acid (for pH control, if needed)
-
Mobile Phase: A typical starting condition is a 60:40 (v/v) mixture of Methanol and Water.[10] The mobile phase must be thoroughly mixed and degassed to prevent pump cavitation and baseline noise.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 25 °C (A column oven is essential for maintaining reproducible retention times).[10]
-
Detection: UV at 220 nm[10]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the sample by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL.[10]
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.[10]
5. Analytical Workflow:
Caption: Standard analytical workflow for HPLC-based quality control.
Applications in Pharmaceutical Development
The utility of 3-(3-Aminophenyl)propanoic acid hydrochloride stems from its identity as a versatile intermediate.[5]
-
Peptidomimetics and Scaffolds: It serves as a foundational scaffold for creating molecules that mimic the structure of natural peptides but with enhanced stability. The phenyl ring provides a rigid anchor for further chemical modification.
-
Small Molecule Synthesis: In medicinal chemistry, it is a key building block for small molecules designed to interact with specific biological targets.[1] The amino group provides a convenient handle for elaboration into more complex structures.
-
Targeted Therapeutics: Derivatives of this compound are being investigated in several therapeutic areas:
-
Oncology and Neurology: The specific stereochemistry and aromatic nature make it relevant for designing agents that require precise molecular recognition.[1]
-
Antimicrobial Agents: Novel derivatives have been synthesized and shown to possess structure-dependent activity against multidrug-resistant bacterial and fungal pathogens.[2]
-
Anticancer Candidates: Related structures have also been evaluated for their potential as anticancer and antioxidant agents.[11]
-
Safety, Handling, and Storage
Proper handling of all laboratory chemicals is paramount to ensuring personnel safety. 3-(3-Aminophenyl)propanoic acid is classified as hazardous.
GHS Hazard Information: [4][7]
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[7][8]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[8]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[8][12]
-
Respiratory Protection: Avoid breathing dust.[7][12] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
-
After Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.
-
After Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]
References
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3-(3-Aminophenyl)propionic acid | C9H11NO2 | CID 2735406 - PubChem. (National Institutes of Health) [Link]
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(3S)-3-amino-3-phenylpropanoic acid hydrochloride | C9H12ClNO2 | CID 24820433. (National Institutes of Health) [Link]
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The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
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A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. (ResearchGate) [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (MDPI) [Link]
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Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
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(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (Organic Syntheses) [Link]
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3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (PharmaCompass) [Link]
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Synthesis of 3,3,3-triphenylpropionic acid - PrepChem.com. (PrepChem.com) [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (MDPI) [Link]
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